Diethyl 2-[(4-methylphenyl)methylene]malonate
Overview
Description
Diethyl 2-[(4-methylphenyl)methylene]malonate is an organic compound with the molecular formula C15H18O4 and a molecular weight of 262.30 g/mol . It is commonly used in proteomics research and other scientific studies . The compound is characterized by its diethyl ester groups and a methylene bridge connecting to a 4-methylphenyl group.
Preparation Methods
The synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate involves several steps:
Formation of Grignard Reagent: 2,6-diethyl-4-methyl halogenated benzene reacts with magnesium to form a Grignard reagent.
Addition of Ethylene Oxide: The Grignard reagent is then reacted with ethylene oxide to produce 2-(2,6-diethyl-4-methylphenyl)ethanol.
Oxidation: The alcohol is oxidized to form 2-(2,6-diethyl-4-methylphenyl)acetic acid.
Esterification: This acid reacts with methanol to yield 2-(2,6-diethyl-4-methylphenyl)methyl acetate.
Final Reaction: The acetate is treated with alkali and dimethyl formate to produce this compound.
Chemical Reactions Analysis
Diethyl 2-[(4-methylphenyl)methylene]malonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester groups.
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Scientific Research Applications
Diethyl 2-[(4-methylphenyl)methylene]malonate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[(4-methylphenyl)methylene]malonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Diethyl 2-[(4-methylphenyl)methylene]malonate can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester used in various organic syntheses.
Diethyl 2-(4-methylbenzylidene)malonate: A closely related compound with similar structural features.
Propanedioic acid, 2-[(4-methylphenyl)methylene]-, 1,3-diethyl ester: Another similar ester with comparable properties.
These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
Properties
IUPAC Name |
diethyl 2-[(4-methylphenyl)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKBMHTZKUMANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348885 | |
Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14111-33-2 | |
Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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